N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
Overview
Description
N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a complex organic compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives.
Preparation Methods
The synthesis of N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with 2-aminobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of scientific research applications:
Coordination Chemistry:
Biological Studies: The compound is used in the modeling of metalloenzyme active sites, providing insights into enzyme mechanisms and potential drug targets.
Sensing and Recognition: The compound and its derivatives are explored for their ability to act as sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions through its pyridine and amide groups. This coordination leads to the formation of stable metal complexes, which can exhibit unique reactivity and catalytic properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the reaction being studied .
Comparison with Similar Compounds
N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
N,N’-Bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: This compound has similar coordination properties but differs in the position of the pyridine substituents.
2,6-Bis(pyrazine-2-carboxamido)pyridine: This derivative contains pyrazine rings instead of benzamide groups, leading to different electronic and steric properties.
The uniqueness of this compound lies in its specific structural arrangement, which allows for versatile coordination and reactivity with various metal ions .
Properties
IUPAC Name |
2-N,6-N-bis(2-carbamoylphenyl)pyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c22-18(27)12-6-1-3-8-14(12)25-20(29)16-10-5-11-17(24-16)21(30)26-15-9-4-2-7-13(15)19(23)28/h1-11H,(H2,22,27)(H2,23,28)(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYGIGIEPWBBQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199281 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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